![molecular formula C13H11N5 B2907602 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline CAS No. 18011-27-3](/img/structure/B2907602.png)

4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline

説明

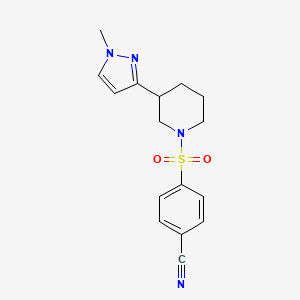

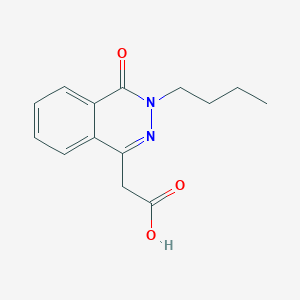

The compound “4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline” is a derivative of 1,2,4-triazole and pyridine . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Amino-5-pyridin-3-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was prepared and converted to the corresponding Mannich and Schiff bases to assess their antimicrobial activity .Molecular Structure Analysis

The molecular structure of “4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline” is characterized by the presence of a 1,2,4-triazole ring and a pyridine ring . Triazoles exist in two isomeric forms - 1,2,3-triazole and 1,2,4-triazole .Safety and Hazards

将来の方向性

The future directions for “4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]aniline” could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

作用機序

Target of Action

Compounds with similar structures have been reported to target proteins such asserine/threonine-protein kinase B-raf and alpha-synuclein (α-syn) . These proteins play crucial roles in cell signaling and regulation of neuronal function, respectively.

Mode of Action

It has been suggested that similar compounds can inhibit the aggregation of α-syn, a protein implicated in neurodegenerative disorders . This inhibition could potentially prevent the formation of harmful protein aggregates, thereby mitigating neurotoxicity and neurodegeneration .

Biochemical Pathways

Based on its potential interaction with α-syn, it may influence pathways related toprotein folding and aggregation . Disruptions in these pathways can lead to the formation of harmful protein aggregates, contributing to neurodegenerative disorders .

Pharmacokinetics

It has been suggested that similar compounds have high gi absorption and are bbb permeant . These properties could potentially enhance the compound’s bioavailability and its ability to reach targets in the central nervous system.

Result of Action

It has been suggested that similar compounds can prevent the formation of harmful protein aggregates, potentially mitigating neurotoxicity and neurodegeneration .

特性

IUPAC Name |

4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5/c14-11-3-1-9(2-4-11)12-16-13(18-17-12)10-5-7-15-8-6-10/h1-8H,14H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOULWMFJNQEXOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=N2)C3=CC=NC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-Chloropropanoyl)piperidin-3-yl]-3-fluorobenzenesulfonamide](/img/structure/B2907530.png)

![N-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2907532.png)

![N-(3,4-dichlorophenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2907535.png)